molecular formula C5H3BrO3 B2379449 4-Bromofuran-3-carboxylic acid CAS No. 116779-79-4

4-Bromofuran-3-carboxylic acid

Cat. No.: B2379449
CAS No.: 116779-79-4
M. Wt: 190.98
InChI Key: ZHOKVRBZWMTUJF-UHFFFAOYSA-N
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Description

4-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C5H3BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the fourth position and a carboxylic acid group at the third position of the furan ring

Biochemical Analysis

Biochemical Properties

They can act as proton donors due to the presence of the carboxylic acid group, which can ionize to release a proton . This property allows 4-Bromofuran-3-carboxylic acid to potentially interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression

Molecular Mechanism

Carboxylic acids can participate in various reactions such as esterification and amide formation . They can also interact with biomolecules through hydrogen bonding and other non-covalent interactions .

Metabolic Pathways

Carboxylic acids can be metabolized in the body through various pathways, often involving enzymes such as carboxylases and decarboxylases .

Transport and Distribution

Carboxylic acids can be transported across cell membranes through various transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromofuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of furan-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under appropriate conditions.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Alcohols or higher oxidation state derivatives of the carboxylic acid group.

Scientific Research Applications

4-Bromofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Bromofuran-3-carboxylic acid
  • 5-Bromofuran-2-carboxylic acid
  • 3-Bromofuran-2-carboxylic acid

Comparison: 4-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and drug development.

Biological Activity

4-Bromofuran-3-carboxylic acid (C5H3BrO3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C5H3BrO3
  • Molecular Weight : 190.98 g/mol
  • CAS Number : 116779-79-4
  • Appearance : Typically appears as a white to off-white solid.
  • Melting Point : 230-232 °C
  • Boiling Point : 283.9 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the bromination of furan derivatives followed by carboxylation reactions. One common method is the Friedel-Crafts acylation of furan with substituted benzoyl chloride derivatives, which can yield various brominated furan derivatives with carboxylic acid functionalities.

Antimicrobial Activity

Research indicates that compounds related to brominated furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-bromofuran derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Protein Tyrosine Kinase Inhibition

A notable study focused on the protein tyrosine kinase (PTK) inhibitory activity of furan derivatives, including this compound. The compound demonstrated promising PTK inhibition with an IC50 value comparable to known inhibitors like genistein. The specific IC50 values for related compounds ranged from 2.72 μM to 13.65 μM, indicating potential therapeutic applications in cancer treatment .

CompoundIC50 (μM)Biological Activity
Genistein13.65Positive control for PTK inhibition
This compoundTBDPotential PTK inhibitor

Anti-inflammatory Properties

Additionally, studies have suggested that brominated furan compounds can exhibit anti-inflammatory effects, which may be linked to their ability to modulate signaling pathways involved in inflammation . This property could be particularly useful in developing treatments for inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits specific kinases involved in cellular signaling pathways associated with cancer progression. The compound's mechanism appears to involve competitive inhibition, where it competes with ATP for binding sites on the kinase enzymes .
  • Animal Models : Preliminary animal studies have indicated that administration of brominated furan derivatives can reduce tumor growth in xenograft models, supporting their potential as anticancer agents .

Properties

IUPAC Name

4-bromofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKVRBZWMTUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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